Technical Monograph: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Technical Monograph: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Subtitle: Pharmacophore Analysis, Synthetic Pathways, and GPCR Ligand Profiling
Executive Summary
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide represents a privileged scaffold in the design of G-protein-coupled receptor (GPCR) modulators, specifically targeting GPR119 . This class of lipid-sensing receptors is critical in metabolic regulation, acting as a dual-mechanism target for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-dependent insulin secretion (GSIS) and stimulating GLP-1 release.[1]
This technical guide dissects the molecule’s structural utility as a lead compound, detailing its synthesis, physicochemical profile, and mechanistic pharmacology.
Molecular Architecture & Physicochemical Profile
The molecule is composed of three distinct pharmacophoric elements: a basic amine (piperidine) for ionic anchoring, a biphenyl-equivalent linker (phenyl ring), and a lipophilic sulfonamide tail for hydrophobic pocket occupation.
Table 1: In Silico Physicochemical Properties
| Property | Value | Significance in Drug Design |
| Molecular Formula | Core scaffold composition. | |
| Molecular Weight | 282.40 g/mol | Ideal for oral bioavailability (<500 Da). |
| cLogP | ~2.1 - 2.5 | Optimal lipophilicity for membrane permeability. |
| TPSA | ~65 | High polar surface area suggests good solubility. |
| pKa (Basic) | ~10.8 (Piperidine) | Protonated at physiological pH (Asp interaction). |
| pKa (Acidic) | ~9.5 (Sulfonamide) | Weakly acidic; contributes to H-bond network. |
| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding. |
Retrosynthetic Analysis & Bench Protocols
The synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is best approached via a convergent route, utilizing a Suzuki-Miyaura coupling followed by sulfonylation.
Experimental Workflow (Step-by-Step)
Step 1: Suzuki Coupling (Core Construction)
-
Reagents: 3-Bromoaniline, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate,
, . -
Conditions: Dioxane/Water (4:1), 90°C, 12h.
-
Mechanism: Palladium-catalyzed cross-coupling establishes the carbon-carbon bond between the phenyl ring and the piperidine heterocycle.
-
Checkpoint: Isolate tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate via silica chromatography (Hexane/EtOAc).
Step 2: Sulfonylation (Pharmacophore Installation)
-
Reagents: Intermediate from Step 1, Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride), Pyridine (or TEA/DCM).
-
Conditions:
, atmosphere, 4h. -
Rationale: The isopropylsulfonyl group is introduced here. Pyridine acts as both solvent and acid scavenger. The bulky isopropyl group enhances metabolic stability compared to n-propyl analogs.
-
Purification: Acid wash (1N HCl) to remove pyridine, followed by recrystallization.
Step 3: Deprotection (Final API Generation)
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v).
-
Conditions: RT, 2h.
-
Workup: Evaporation of TFA, basification with
, and extraction with DCM/MeOH (9:1). -
Validation:
NMR should show loss of the Boc singlet (~1.45 ppm) and appearance of the piperidine NH proton.
Visualization: Synthetic Pathway
Figure 1: Convergent synthetic route for the target sulfonamide scaffold.
Mechanistic Pharmacology: GPR119 Agonism
This molecule operates as a GPR119 Agonist .[1][2][3][4] GPR119 is a
Mechanism of Action (MOA)
-
Binding: The piperidine nitrogen (protonated) forms a salt bridge with a conserved Aspartate residue in the transmembrane bundle of GPR119. The isopropyl sulfonamide occupies a specific hydrophobic pocket, stabilizing the active conformation.
-
Transduction: Ligand binding induces GDP-GTP exchange on the
subunit. -
Amplification: Activated
stimulates Adenylyl Cyclase (AC). -
Effector: Intracellular cAMP levels rise, activating Protein Kinase A (PKA) and Epac2.
-
Physiological Output:
-
Pancreas: Closure of
channels (indirectly) Depolarization influx Insulin exocytosis. -
Intestine: Secretion of GLP-1 (incretin effect).[1]
-
Visualization: Signal Transduction Cascade
Figure 2: Gs-coupled signaling pathway activated by the target molecule.
Lead Optimization Logic & SAR
For researchers utilizing this structure as a starting point for optimization (SAR), the following logic applies:
-
The Sulfonamide Tail: The isopropyl group is critical. Replacing it with a methyl group often reduces lipophilicity and potency. Replacing it with an aryl group (e.g., phenyl) may increase potency but introduces metabolic liability (CYP450 oxidation).
-
The Linker: The meta-substitution on the central phenyl ring is preferred over para or ortho to maintain the correct angular vector for the piperidine to reach the ionic binding site.
-
The Piperidine: Substitutions on the piperidine nitrogen (e.g., alkylation) generally abolish activity unless the substituent mimics the endogenous ligand (oleoylethanolamide) tail, as the free amine is often required for the salt bridge.
References
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][2][4][5] Expert Opinion on Therapeutic Patents. Link
-
Soga, T., et al. (2005).[6] Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor.[7] Biochemical and Biophysical Research Communications. Link
-
Overton, H. A., et al. (2008). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism. Link
-
Ritter, K., et al. (2012). GPR119 agonists for the treatment of metabolic disorders.[1][2][4][5] Journal of Medicinal Chemistry. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic Gpr119 Agonist Compounds [quickcompany.in]
- 7. US9174965B2 - Pyrimidinylpiperidinyloxypyridone analogues as GPR119 modulators - Google Patents [patents.google.com]
